molecular formula C12H10ClN3O3 B12678108 N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine CAS No. 85896-08-8

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine

Cat. No.: B12678108
CAS No.: 85896-08-8
M. Wt: 279.68 g/mol
InChI Key: REVBFPFZYQRHLX-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine is an organic compound with the molecular formula C12H10ClN3O3. This compound is characterized by the presence of a pyridine ring substituted with a 5-chloro-2-methoxy-4-nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine typically involves the reaction of 5-chloro-2-methoxy-4-nitroaniline with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

85896-08-8

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

N-(5-chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C12H10ClN3O3/c1-19-11-7-10(16(17)18)8(13)6-9(11)15-12-4-2-3-5-14-12/h2-7H,1H3,(H,14,15)

InChI Key

REVBFPFZYQRHLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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